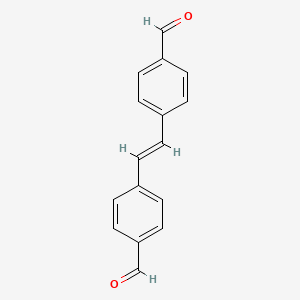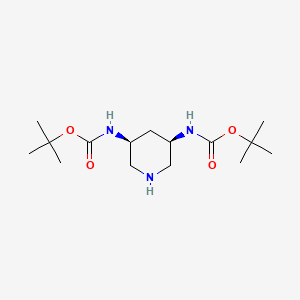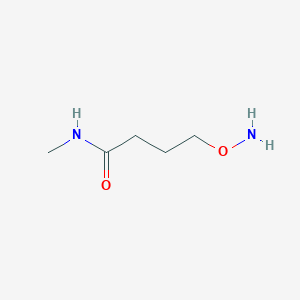
4-aminooxy-N-methyl-butylamide
Overview
Description
4-aminooxy-N-methyl-butylamide is a compound that features an aminooxy functional group, which is known for its reactivity with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminooxy-N-methyl-butylamide typically involves the reaction of an aminooxy moiety with a suitable precursor. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl compound to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .
Industrial Production Methods
Industrial production of this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of stable isotope-labeled derivatizing reagents, such as aminooxyethyl propionate, can also be employed for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-aminooxy-N-methyl-butylamide undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aminooxy moiety.
Substitution: The compound can participate in substitution reactions, where the aminooxy group reacts with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxime ethers, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
4-aminooxy-N-methyl-butylamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various compounds.
Medicine: Investigated for its potential therapeutic applications due to its reactivity with biological molecules.
Mechanism of Action
The mechanism of action of 4-aminooxy-N-methyl-butylamide involves its reactivity with carbonyl compounds. The aminooxy group forms a stable oxime ether linkage with carbonyl groups, which can be used for the derivatization and detection of these compounds . This reactivity is the basis for its applications in various fields, including analytical chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-aminooxy-N-methyl-butylamide include other aminooxy-containing reagents, such as:
O-(diphenylphosphinyl)hydroxylamine (DPPH): Used as a chemoselective nitrogen transfer reagent.
Aminooxyethyl propionate (AEP): Employed for multiplexed GC-MS analysis of small molecule carbonyl compounds.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to form stable oxime ether linkages under mild conditions sets it apart from other similar compounds.
Properties
IUPAC Name |
4-aminooxy-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7-5(8)3-2-4-9-6/h2-4,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSDMNFZUIJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


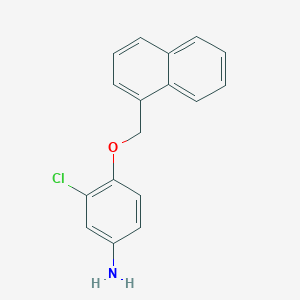
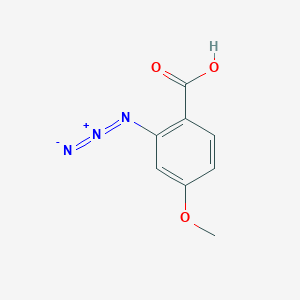
![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)
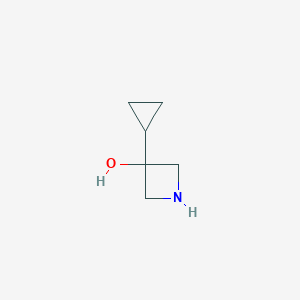
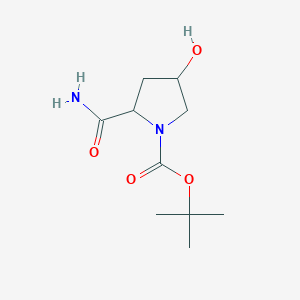
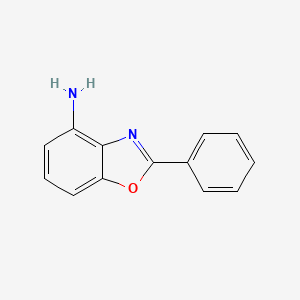
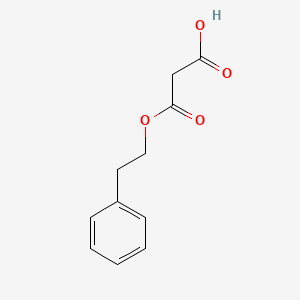
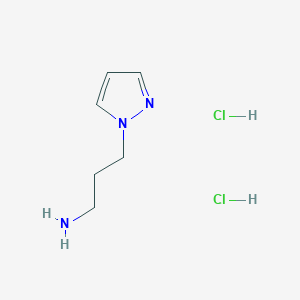
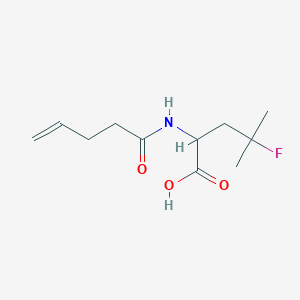
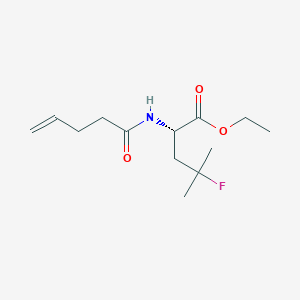
![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)
